

Introduction: A Strategically Designed Pyridine Building Block

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Compound of Interest

Compound Name: 6-Fluoro-3-iodo-2-methylpyridine

CAS No.: 884495-23-2

Cat. No.: B1438553

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6-Fluoro-3-iodo-2-methylpyridine (CAS No. 884495-23-2) is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules.^[1] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in over 100 FDA-approved drugs, where it often enhances pharmacological activity, metabolic stability, and bioavailability.^{[2][3]} The strategic placement of three distinct functional groups on this pyridine core—a fluorine atom, an iodine atom, and a methyl group—confers a unique and powerful combination of reactivity and modulatory properties.^[1]

The true value of this reagent lies in its trifunctional nature:

- **The Iodine Atom:** Positioned at the 3-position, the carbon-iodine bond serves as a highly reactive handle for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, making it a cornerstone for library synthesis and lead optimization.^[1]
- **The Fluorine Atom:** Located at the 6-position, the fluorine atom significantly influences the electronic properties of the pyridine ring. The incorporation of fluorine is a well-established

strategy in drug design to enhance metabolic stability, improve lipophilicity, and modulate pKa, which can lead to improved pharmacokinetic profiles and binding affinities.[1][4]

- The Methyl Group: The 2-methyl group provides steric and electronic influence, further fine-tuning the molecule's reactivity and the properties of its derivatives.[1]

This guide will dissect these features, providing the technical insights necessary to effectively leverage **6-Fluoro-3-iodo-2-methylpyridine** in research and development endeavors.

Physicochemical Properties and Data

Accurate characterization is the foundation of reproducible science. The key properties of **6-Fluoro-3-iodo-2-methylpyridine** are summarized below. Commercially, it is typically available as a solid with purity levels often exceeding 97%, with higher grades available for more sensitive applications.[1]

Property	Data	Source(s)
CAS Number	884495-23-2	[5]
Molecular Formula	C ₆ H ₅ FIN	[5]
Molecular Weight	237.02 g/mol	[5]
Appearance	White to yellow solid	
Purity	Typically ≥97%	[5]
Storage Conditions	Refrigerator (2-8°C)	
SMILES	<chem>Cc1nc(F)ccc1I</chem>	[5]
InChIKey	VTKNZPBQLMGRJH- UHFFFAOYSA-N	

Spectroscopic Characterization

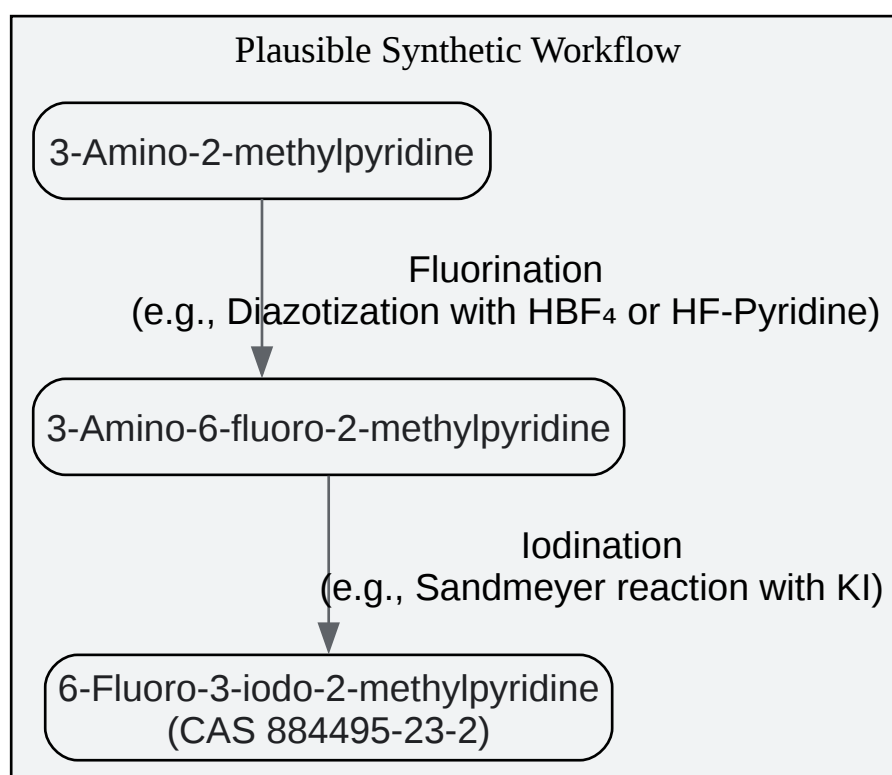
While a comprehensive set of spectra should be obtained upon receipt of the material, representative spectroscopic data is available from various sources.[6][7] Analysis via ¹H NMR, ¹³C NMR, and Mass Spectrometry is critical to confirm identity and purity prior to use. Key

expected signals in ^1H NMR would include a singlet for the methyl protons and distinct aromatic protons, with coupling patterns influenced by the fluorine substituent.

Synthesis and Plausible Manufacturing Workflow

Understanding the synthesis of a key starting material is crucial for assessing potential impurities and scalability. While proprietary methods exist, a plausible and common approach to synthesizing substituted fluoropyridines involves a diazotization-fluorination sequence (a variation of the Balz–Schiemann reaction) on an amino-pyridine precursor, followed by iodination.

A logical synthetic pathway could begin with a suitable aminomethylpyridine, followed by iodination and then a fluoro-dediazotization.

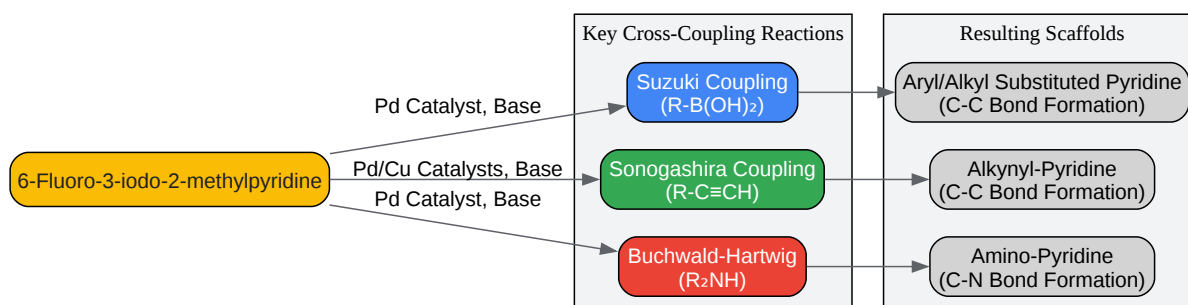


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Caption: Plausible synthetic route to **6-Fluoro-3-iodo-2-methylpyridine**.

Chemical Reactivity: The Cross-Coupling Hub

The primary utility of **6-Fluoro-3-iodo-2-methylpyridine** stems from the reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This functionality allows it to serve as a versatile hub for generating diverse molecular architectures.



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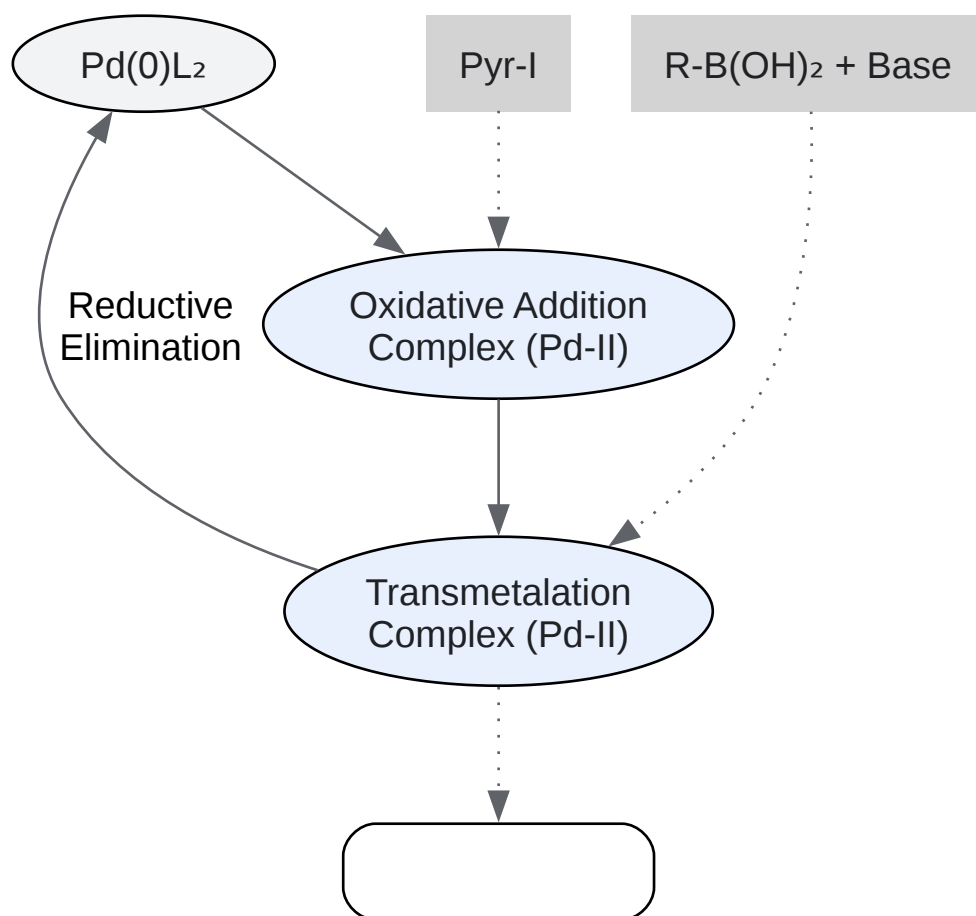
Caption: Versatility of the subject compound in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids/esters.^[8]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving:

- Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the pyridine.
- Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
- Reductive Elimination: The desired C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki Coupling

- To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add **6-Fluoro-3-iodo-2-methylpyridine** (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
- Add an anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DME/water mixture).
- Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
- Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Sonogashira Coupling

This reaction is indispensable for creating $\text{C}(\text{sp}^2)\text{-C}(\text{sp})$ bonds, linking the pyridine ring to a terminal alkyne.^[9] This is a powerful method for accessing alkynyl-pyridines, which are versatile intermediates themselves.^[10]

Mechanism Insight: The Sonogashira reaction typically uses a dual-catalyst system.^[9] A palladium catalyst activates the aryl iodide, while a copper(I) co-catalyst forms a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.^{[9][11]}

Protocol: General Procedure for Sonogashira Coupling

- To a reaction vessel under an inert atmosphere, add **6-Fluoro-3-iodo-2-methylpyridine** (1.0 eq), a palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI , 1-5 mol%).
- Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine).
- Add the terminal alkyne (1.1-1.5 eq) dropwise.
- Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor for completion.
- Upon completion, filter the reaction mixture to remove amine salts and concentrate the filtrate.
- Purify the residue by standard methods (extraction and chromatography).

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the state-of-the-art method, allowing the coupling of the pyridine core with a wide range of primary and secondary amines. [12][13] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[12]

Mechanism Insight: Similar to other cross-couplings, the cycle involves oxidative addition of the aryl iodide to Pd(0).[12] The amine then coordinates to the palladium complex, and after deprotonation by a base, reductive elimination forms the C-N bond and regenerates the catalyst.[12][14] The choice of phosphine ligand is critical for success and often requires sterically bulky, electron-rich ligands.[14]

Protocol: General Procedure for Buchwald-Hartwig Amination

- In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XantPhos or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 eq).[15]
- Add **6-Fluoro-3-iodo-2-methylpyridine** (1.0 eq) and the desired amine (1.1-1.3 eq).
- Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
- Seal the tube and heat the mixture (typically 90-120 °C) with stirring until the reaction is complete as judged by LC-MS.
- Cool the mixture, dilute with an appropriate solvent, and quench with water.
- Extract the product, dry the combined organic layers, and concentrate.
- Purify by flash chromatography.

Applications in Research and Development

The diverse scaffolds accessible from **6-Fluoro-3-iodo-2-methylpyridine** make it a high-value intermediate across multiple scientific domains.

- **Pharmaceuticals:** It is a key building block for synthesizing compounds targeting a wide range of diseases. Its derivatives are found in research programs for kinase inhibitors,

antiviral agents, and treatments for neurological disorders.[1] The fluorinated pyridine motif is particularly sought after for its ability to improve drug-like properties.[3][4]

- Agrochemicals: The structure can be incorporated into next-generation herbicides, insecticides, and fungicides to enhance their potency and environmental profiles.[1]
- Materials Science: The rigid, electronically tunable aromatic system makes it a candidate for creating advanced materials like organic semiconductors or specialized ligands for catalysis. [1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

Hazard Identification:

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), H335 (May cause respiratory irritation).

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably a chemical fume hood.[16]
- Wear appropriate PPE, including safety goggles conforming to EN166, chemical-resistant gloves, and a lab coat.[16]
- Avoid inhalation of dust and contact with skin and eyes.[16]
- Ground all equipment to prevent static discharge.[16]

Storage:

- Store in a tightly sealed container in a cool, dry place.[17]
- The recommended storage temperature is in a refrigerator (2-8 °C).

Conclusion

6-Fluoro-3-iodo-2-methylpyridine is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its strategically positioned functional groups provide a predictable and versatile platform for engaging in the most powerful bond-forming reactions in modern organic synthesis. For researchers in drug discovery, agrochemicals, and materials science, mastering the application of this building block opens a direct route to novel, high-value compounds with tailored properties.

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